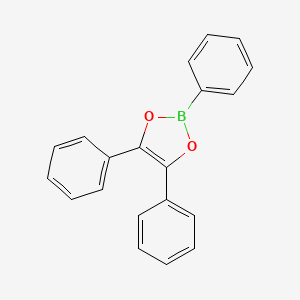![molecular formula C34H22O8 B14737316 3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione CAS No. 6310-67-4](/img/structure/B14737316.png)
3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furobenzofuran core with four hydroxyphenyl groups attached, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with furobenzofuran intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, altering their activity.
Signal Transduction: The compound may interact with cellular signaling pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3,3,7,7-Tetrakis(3,5-dibromo-4-hydroxyphenyl)-3,7-dihydro-1H,5H-furo3,4-fbenzofuran-1,5-dione : A brominated analog with similar structural features but different reactivity and applications.
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin : A porphyrin derivative with hydroxyphenyl groups, used in optical sensors and catalysis.
Uniqueness
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione is unique due to its specific arrangement of hydroxyphenyl groups and the furobenzofuran core, which confer distinct chemical and biological properties.
Properties
CAS No. |
6310-67-4 |
|---|---|
Molecular Formula |
C34H22O8 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione |
InChI |
InChI=1S/C34H22O8/c35-23-9-1-19(2-10-23)33(20-3-11-24(36)12-4-20)29-17-28-30(18-27(29)31(39)41-33)34(42-32(28)40,21-5-13-25(37)14-6-21)22-7-15-26(38)16-8-22/h1-18,35-38H |
InChI Key |
HBTSEALUACVECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=CC4=C(C=C3C(=O)O2)C(OC4=O)(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


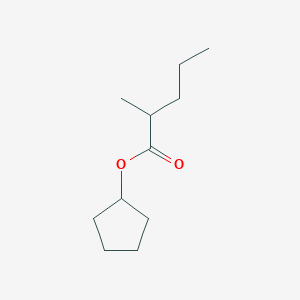

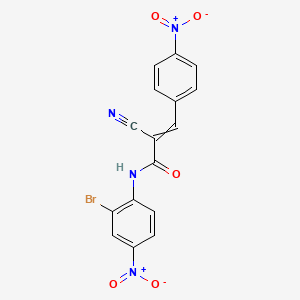
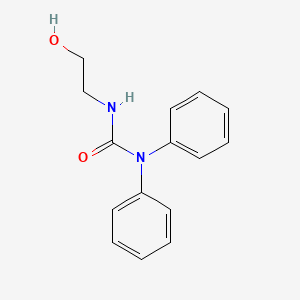
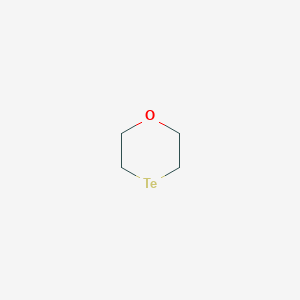
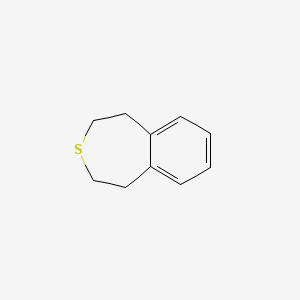


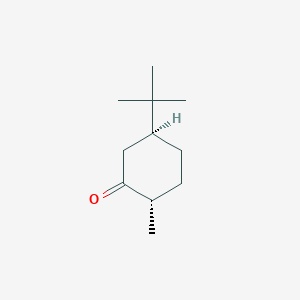
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
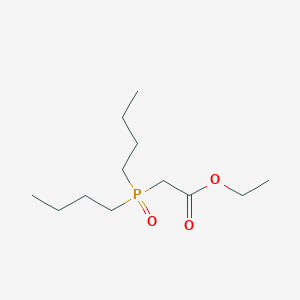
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
